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‘ Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenol

Cat. No.: B1340275

For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Fluoro-3-

nitrophenol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of validal
synthetic routes to this important molecule, presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the
suitable method.

Synthetic Route 1: From p-Fluoroaniline

This two-step route involves the nitration of commercially available p-fluoroaniline to form 4-fluoro-3-nitroaniline, followed by the conversion of the am
group to a hydroxyl group via a diazotization-hydrolysis reaction.

Step 1: Nitration of p-Fluoroaniline

The nitration of p-fluoroaniline is a well-established method for the synthesis of 4-fluoro-3-nitroaniline. The reaction is typically carried out under anhy
conditions to achieve high yields and purity.

Experimental Protocol:

To a solution of 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid, a mixture of 81.3 g of 100% nitric acid in 489 g of 100% sulfuric acid is slowly &
while maintaining the temperature at 8-10°C. After the addition is complete, the reaction mixture is stirred for one hour. The mixture is then poured on
g of ice and neutralized with concentrated agueous ammonia. The crude product is collected by filtration. For purification, the crude product is stirred
mixture of water and concentrated hydrochloric acid at room temperature. The insoluble resinous material is filtered off, and the filtrate is made alkalir
with sodium hydroxide to precipitate the purified 4-fluoro-3-nitroaniline. The product is then filtered, washed with water, and dried.[1]

Parameter Value Reference
Starting Material p-Fluoroaniline [1]
Reagents Nitric Acid, Sulfuric Acid [1]
Yield 62-75.5% [1]
Purity High (recrystallized) [1]
Reaction Time ~2 hours [1]

digraph "Synthetic Route_1 Step 1" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#2021
edge [fontname="Arial", fontsize=11l, color="#5F6368"1];

p_fluoroaniline [label="p-Fluoroaniline"];
reagents [label="HNOs / H2S0s4\n(Anhydrous)", shape=ellipse, fillcolor="#FFFFFF"];
product [label="4-Fluoro-3-nitroaniline"];
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p_fluoroaniline -> product [label="Nitration", arrowhead="normal"];
reagents -> product [style=dashed, arrowhead=none];

}
Diagram 1: Nitration of p-Fluoroaniline.

Step 2: Diazotization and Hydrolysis of 4-Fluoro-3-nitroaniline

The conversion of the amino group of 4-fluoro-3-nitroaniline to a hydroxyl group is achieved through the formation of a diazonium salt, which is then
hydrolyzed.

Experimental Protocol:

A general procedure for the diazotization of an aromatic amine involves dissolving the amine in a mixture of a strong acid (like hydrochloric acid) and
and then cooling the solution to 0-5°C in an ice-salt bath.[2] A solution of sodium nitrite in cold deionized water is then added dropwise while maintain
the low temperature.[2] The resulting diazonium salt solution is then typically heated to facilitate hydrolysis, leading to the formation of the corresponc
phenol. The product can then be isolated by extraction and purified.

Parameter Value

Starting Material 4-Fluoro-3-nitroaniline

Reagents Sodium Nitrite, Hydrochloric Acid
Yield Data not available

Purity Data not available

Reaction Time Data not available

digraph "Synthetic_Route_1 Step 2" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#2021
edge [fontname="Arial", fontsize=11, color="#5F6368"];

nitroaniline [label="4-Fluoro-3-nitroaniline"];
diazotization reagents [label="1. NaNO: / HCl (0-5°C)\n2. H20, Heat", shape=ellipse, fillcolor="#FFFFFF"];
product [label="4-Fluoro-3-nitrophenol”];

nitroaniline -> product [label="Diazotization &\nHydrolysis", arrowhead="normal"];
diazotization reagents -> product [style=dashed, arrowhead=nonel;

}
Diagram 2: Conversion of 4-Fluoro-3-nitroaniline.

Synthetic Route 2: From 4-Fluoro-3-nitrobenzoic acid

An alternative approach to 4-fluoro-3-nitrophenol involves the synthesis of 4-fluoro-3-nitrobenzoic acid, followed by a rearrangement reaction to cor
the carboxylic acid group to a hydroxyl group.

Step 1: Nitration of 4-Fluorobenzoic Acid

4-Fluoro-3-nitrobenzoic acid can be synthesized by the nitration of 4-fluorobenzoic acid.

Experimental Protocol:
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To a cooled solution of 50.0 g of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid, 39.7 g of potassium nitrate is added in portions. The rea

mixture is stirred overnight at room temperature and then poured over crushed ice. The resulting mixture is allowed to stand overnight, and the solid

product is collected by filtration, washed with water, and dried to afford 4-fluoro-3-nitrobenzoic acid.[3]

Parameter Value Reference
Starting Material 4-Fluorobenzoic Acid [3]
Reagents Potassium Nitrate, Sulfuric Acid [3]
Yield 90% [3]
Purity High (recrystallized) [3]
Reaction Time Overnight [3]

digraph "Synthetic Route 2 Step 1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#2021.

edge [fontname="Arial", fontsize=11l, color="#5F6368"1];

fluorobenzoic acid [label="4-Fluorobenzoic Acid"];

nitration reagents [label="KNOs / H2S04", shape=ellipse, fillcolor="#FFFFFF"];

product [label="4-Fluoro-3-nitrobenzoic acid"];

fluorobenzoic acid -> product [label="Nitration", arrowhead="normal"];
nitration reagents -> product [style=dashed, arrowhead=nonel;

}

Diagram 3: Nitration of 4-Fluorobenzoic Acid.

Step 2: Conversion of Carboxylic Acid to Phenol

The conversion of the carboxylic acid group to a hydroxyl group can be achieved through a Curtius rearrangement. This multi-step process involves t

conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine and subsequent

diazotization and hydrolysis to the phenol. Quantitative data for this specific transformation on 4-fluoro-3-nitrobenzoic acid is not readily available in tt

searched literature.

Comparison of Synthetic Routes

Feature Route 1: From p-Fluoroaniline Route 2: From 4-Fluoro-3-nitrobenzoic acid
Starting Material p-Fluoroaniline 4-Fluorobenzoic Acid
Number of Steps 2 2 (with Curtius rearrangement being multi-step)

Potentially moderate to good (Step 1 yield is 62-
75.5%)

Overall Yield

Potentially good (Step 1 yield is 90%)

Handling of anhydrous nitrating agents; isolation of
Key Challenges . . . .
the intermediate diazonium salt.

The multi-step nature and potential hazards
associated with the Curtius rearrangement.

Data Availability Good for the first step, limited for the second. Good for the first step, limited for the second.
Conclusion
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Both presented synthetic routes offer viable pathways to 4-fluoro-3-nitrophenol. The choice between them will depend on factors such as the availa
and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise with the required chemical transformations. The route s
from p-fluoroaniline has a well-documented first step with reasonable yields. The second route, starting from 4-fluorobenzoic acid, shows a high-yield
first step, but the subsequent conversion of the carboxylic acid to a phenol via a Curtius rearrangement is a more complex and less documented
transformation for this specific substrate. Further experimental validation would be required to determine the optimal route for a given application.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenChChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, ress uast

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States
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